2-Bromo-1-methoxymethoxy-4-nitrobenzene
CAS No.:
Cat. No.: VC13914529
Molecular Formula: C8H8BrNO4
Molecular Weight: 262.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrNO4 |
|---|---|
| Molecular Weight | 262.06 g/mol |
| IUPAC Name | 2-bromo-1-(methoxymethoxy)-4-nitrobenzene |
| Standard InChI | InChI=1S/C8H8BrNO4/c1-13-5-14-8-3-2-6(10(11)12)4-7(8)9/h2-4H,5H2,1H3 |
| Standard InChI Key | XWOXROPAWASYJZ-UHFFFAOYSA-N |
| Canonical SMILES | COCOC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
The molecular structure of 2-bromo-1-methoxymethoxy-4-nitrobenzene is defined by the following identifiers:
| Property | Value | Source Citation |
|---|---|---|
| IUPAC Name | 2-bromo-1-(methoxymethoxy)-4-nitrobenzene | |
| Molecular Formula | C₈H₈BrNO₄ | |
| Molecular Weight | 262.06 g/mol | |
| Canonical SMILES | COCOC1=C(C=C(C=C1)N+[O-])Br | |
| InChI Key | XWOXROPAWASYJZ-UHFFFAOYSA-N | |
| PubChem CID | 11097345 |
The methoxymethoxy group at position 1 enhances solubility in polar organic solvents, while the nitro group at position 4 directs electrophilic substitution reactions to the ortho and para positions. The bromine atom at position 2 serves as a leaving group, facilitating nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions .
Spectroscopic Characterization
While experimental spectroscopic data (e.g., NMR, IR) for this specific compound is limited in public databases, analogous nitrobenzene derivatives exhibit characteristic absorption bands:
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Nitro group: Strong IR stretches at 1,520–1,350 cm⁻¹ (asymmetric) and 1,370–1,300 cm⁻¹ (symmetric) .
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Methoxymethoxy group: C-O-C stretches at 1,100–1,050 cm⁻¹.
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¹H NMR: Aromatic protons resonate at δ 7.5–8.5 ppm, with methoxymethoxy protons appearing as singlets at δ 3.3–3.5 ppm .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2-bromo-1-methoxymethoxy-4-nitrobenzene typically proceeds via a two-step protocol starting from 2-bromo-4-nitrophenol (Scheme 1):
Step 1: Methoxymethylation of 2-Bromo-4-nitrophenol
2-Bromo-4-nitrophenol is treated with chloromethyl methyl ether (MOMCl) in the presence of a base (e.g., NaH or K₂CO₃) to install the methoxymethoxy protecting group. This step achieves yields of 70–85% under anhydrous conditions.
Step 2: Purification and Isolation
Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
Reaction Optimization
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Temperature: Methoxymethylation proceeds optimally at 0–25°C to minimize side reactions.
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Solvent: Dichloromethane or tetrahydrofuran (THF) are preferred for their inertness and solubility profiles.
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Scalability: Multi-gram syntheses (>10 g) have been reported without significant yield reduction .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The bromine atom in 2-bromo-1-methoxymethoxy-4-nitrobenzene participates in palladium-catalyzed Suzuki couplings with boronic acids. For example, reaction with 2-thienylboronic acid produces 4-nitro-2-(2-thienyl)phenol, a precursor to conducting polymers.
Representative Reaction Conditions:
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Catalyst: Pd(PPh₃)₄ (2 mol%)
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Base: K₂CO₃ (2 equiv)
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Solvent: Dioxane/H₂O (4:1)
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Temperature: 80°C, 12 h
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Yield: 65–75%
Physicochemical Properties
Solubility and Stability
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Solubility: Soluble in dichloromethane, THF, and dimethylformamide (DMF); sparingly soluble in water (<0.1 g/L at 25°C) .
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Stability: Stable under inert atmospheres at room temperature. Decomposes above 200°C, releasing toxic fumes (NOₓ, HBr).
Recent Advances and Future Directions
Catalytic Applications
Recent studies highlight the use of bromonitrobenzene derivatives in synthesizing ligands for asymmetric catalysis. For instance, chiral phosphine ligands derived from similar scaffolds enhance enantioselectivity in hydrogenation reactions .
Biomedical Research
The compound’s nitro group is a candidate for bioreductive prodrug activation in hypoxic tumor environments. Coupling with targeting moieties (e.g., antibodies) could yield tumor-selective chemotherapeutics .
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